

Application Note: Quantification of Tranilast Sodium using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Tranilast sodium*

Cat. No.: *B1139417*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of **Tranilast sodium** in bulk drug substance and pharmaceutical formulations using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an anti-allergic agent. Accurate and precise quantification of **Tranilast sodium** is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. This application note describes a simple, rapid, and reliable RP-HPLC method for the determination of **Tranilast sodium**. The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for routine analysis.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	YWG-C18 (or equivalent C18 column)
Mobile Phase	Methanol : 0.02 M KH ₂ PO ₄ (60:40, v/v), pH 4.2
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detection Wavelength	333 nm
Column Temperature	Ambient
Run Time	Approximately 10 minutes

Reagents and Standards

- **Tranilast Sodium** Reference Standard
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
- Orthophosphoric acid (for pH adjustment)
- Water (HPLC grade)

Standard Solution Preparation

Prepare a stock solution of **Tranilast sodium** by accurately weighing and dissolving the reference standard in the mobile phase to achieve a concentration of 100 µg/mL. From this stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

Sample Preparation (for Pharmaceutical Formulation)

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of **Tranilast sodium**.

- Transfer the powder to a volumetric flask and add the mobile phase.
- Sonicate for 15 minutes to ensure complete dissolution of the drug.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- Further dilute the filtrate with the mobile phase to a concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis. The acceptance criteria are summarized in Table 2.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections)	$\leq 2.0\%$

Linearity

The linearity of the method was evaluated by analyzing a series of **Tranilast sodium** standard solutions over the concentration range of 1-50 $\mu\text{g/mL}$. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

Parameter	Result
Linearity Range	1 - 50 µg/mL
Correlation Coefficient (r ²)	≥ 0.999
Regression Equation	y = mx + c

Accuracy (Recovery)

The accuracy of the method was determined by recovery studies. A known amount of **Tranilast sodium** standard was spiked into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

Table 4: Accuracy (Recovery) Data

Spiking Level	Mean Recovery (%)	% RSD
80%	98.0 - 102.0	≤ 2.0
100%	98.0 - 102.0	≤ 2.0
120%	98.0 - 102.0	≤ 2.0

Precision

The precision of the method was evaluated by determining the intra-day and inter-day precision. Intra-day precision was determined by analyzing six replicate injections of a standard solution on the same day. Inter-day precision was determined by analyzing the same standard solution on three different days.

Table 5: Precision Data

Precision Type	% RSD
Intra-day	≤ 2.0%
Inter-day	≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

Parameter	Result
LOD	Calculated based on $3.3 \times (\sigma/S)$
LOQ	Calculated based on $10 \times (\sigma/S)$

Where σ = standard deviation of the response and S = slope of the calibration curve.

Robustness

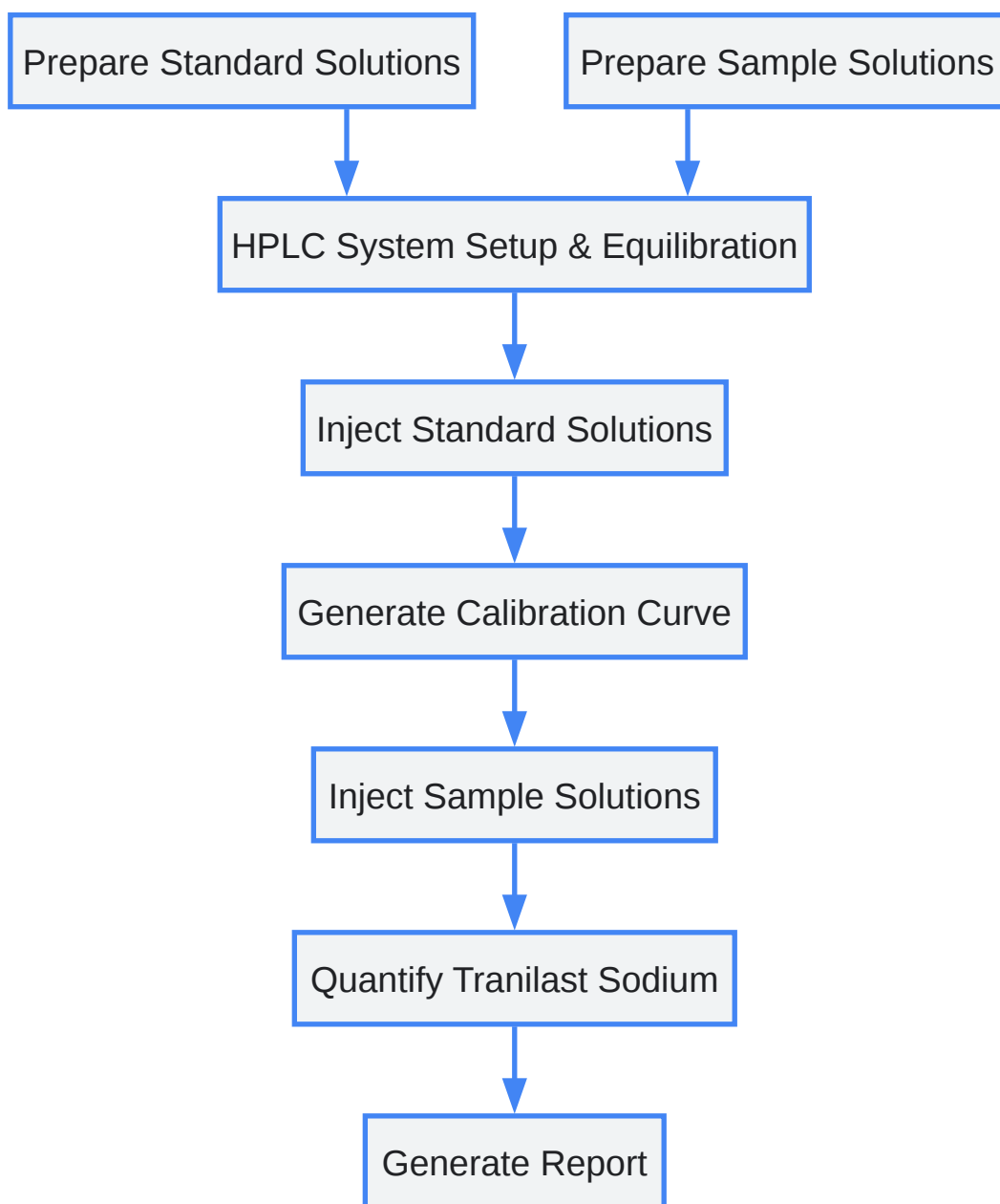
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and pH. The effect of these changes on the chromatographic parameters was observed.

Table 7: Robustness Parameters

Parameter Varied	Effect on Results
Flow Rate (± 0.1 mL/min)	No significant change
Mobile Phase Composition ($\pm 2\%$)	No significant change
pH of Mobile Phase (± 0.2)	No significant change

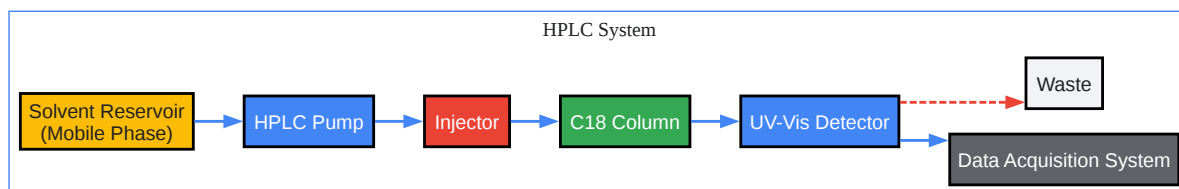
Experimental Workflow and System Diagram

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.



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Caption: Experimental workflow for **Tranilast sodium** quantification by HPLC.



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Caption: Logical relationship of HPLC system components.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and robust for the quantification of **Tranilast sodium** in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis.

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